5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyran ring, a fluorobenzyl group, and a sulfamoylphenethyl group, making it a unique molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase II . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts as an inhibitor of Carbonic Anhydrase II . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can disrupt the balance of bicarbonate and proton concentrations in the body, which can have various physiological effects.
Biochemical Pathways
The inhibition of Carbonic Anhydrase II affects the carbon dioxide transport in the body. Carbonic Anhydrase II plays a crucial role in maintaining the pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs. By inhibiting this enzyme, the compound can disrupt these processes .
Result of Action
The inhibition of Carbonic Anhydrase II by this compound can lead to a decrease in the transport of carbon dioxide from tissues to the lungs. This can result in an accumulation of carbon dioxide in tissues and a decrease in the pH of the blood (acidosis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring, the introduction of the fluorobenzyl group, and the attachment of the sulfamoylphenethyl group. Common synthetic methods include:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.
Attachment of the Sulfamoylphenethyl Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring or the phenethyl group.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Aminopropyl)(phenethyl)amino)-N-(4-fluorobenzyl)-N-(4-sulfamoylphenethyl)acetamide
- Phenylboronic acid derivatives
Uniqueness
What sets 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6S/c22-16-5-1-15(2-6-16)12-29-20-13-30-19(11-18(20)25)21(26)24-10-9-14-3-7-17(8-4-14)31(23,27)28/h1-8,11,13H,9-10,12H2,(H,24,26)(H2,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUZGWUQMNLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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